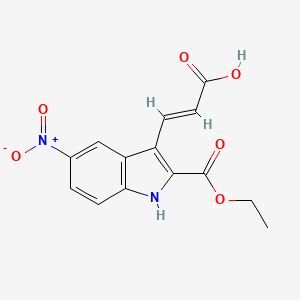

Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate

Description

Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate (CAS: 885273-59-6) is a nitro-substituted indole derivative featuring a 2-carboxy-vinyl group at position 3 and an ethyl ester at position 2. Its molecular formula is inferred as C₁₄H₁₂N₂O₆, with a melting point range of 220–225°C .

Properties

IUPAC Name |

3-(2-ethoxycarbonyl-5-nitro-1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c1-2-22-14(19)13-9(4-6-12(17)18)10-7-8(16(20)21)3-5-11(10)15-13/h3-7,15H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKYHZYBCBZETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696339 | |

| Record name | 3-[2-(Ethoxycarbonyl)-5-nitro-1H-indol-3-yl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-59-6 | |

| Record name | 3-[2-(Ethoxycarbonyl)-5-nitro-1H-indol-3-yl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Hydrazone Formation

- Reactants: p-Nitrophenylhydrazine hydrochloride and ethyl pyruvate (ethyl 2-oxopropanoate).

- Conditions: Condensation reaction under controlled temperature to form ethyl 2-[(4-nitrophenyl)hydrazinylidene]propanoate.

- Notes: This step forms the hydrazone intermediate critical for subsequent cyclization.

Step 2: Fischer Indole Cyclization

- Catalyst: Polyphosphoric acid (PPA).

- Solvent: Benzene or benzene-class solvents.

- Process: The hydrazone undergoes cyclization to form the 5-nitroindole-2-carboxylate ethyl ester.

- Temperature: Reflux conditions typically around 80-110 °C.

- Advantages: This method avoids the use of expensive methyl acetoacetate and improves safety and operational simplicity compared to older methods.

Step 3: Alkaline Hydrolysis and Acidification

- Hydrolysis: The ethyl ester is hydrolyzed under alkaline conditions (e.g., potassium hydroxide or sodium hydroxide aqueous solution).

- Acidification: The hydrolyzed product is acidified with hydrochloric acid to precipitate the 5-nitroindole-2-carboxylic acid.

- Outcome: High purity acid product suitable for further functionalization.

Functionalization to Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate

Building on the 5-nitroindole-2-carboxylic acid scaffold, further modifications introduce the 3-(2-carboxy-vinyl) substituent through reactions such as:

- Halogenation: For example, bromination at the C-3 or C-6 position using N-bromo-succinimide (NBS) to form intermediates.

- Reduction and Substitution: Reduction of the nitro group to an amine followed by amide coupling with aromatic carboxylic acids or vinyl derivatives.

- Condensation Reactions: To install the vinyl carboxylic acid moiety at the 3-position, condensation with suitable aldehydes or carboxylic acid derivatives is performed.

These steps are often catalyzed by palladium complexes (e.g., Pd(OAc)2) and conducted under reflux in solvents like 1,4-dioxane with bases such as cesium carbonate, using ligands like Xphos to facilitate coupling.

Comparative Data Table of Key Reaction Conditions

| Step | Reactants/Intermediates | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrazone Formation | p-Nitrophenylhydrazine hydrochloride + ethyl pyruvate | None (condensation) | Ethanol or similar | 25-50 | High | Forms hydrazone intermediate |

| Fischer Indole Cyclization | Hydrazone intermediate | Polyphosphoric acid (PPA) | Benzene | 80-110 | 85 | Efficient ring closure |

| Alkaline Hydrolysis | Ethyl 5-nitroindole-2-carboxylate | KOH or NaOH | Aqueous solution | 60-80 | >80 | Converts ester to acid |

| Acidification | Hydrolyzed product | HCl | Water | Room temp | High | Precipitates acid product |

| Halogenation (for vinyl introduction) | 5-nitroindole derivative | NBS | Organic solvent | 0-25 | Moderate | Introduces bromine for further coupling |

| Coupling/Condensation | Amino or halogenated intermediates | Pd(OAc)2, Xphos, Cs2CO3 | 1,4-dioxane | 110 | 60-86 | Forms vinyl carboxylate substituent |

Research Findings and Optimization

- Indole-2-carboxylic acid derivatives with nitro substitution at C-5 show promising biological activity, particularly as integrase inhibitors.

- Introduction of vinyl carboxylate groups at C-3 enhances binding affinity through π–π stacking interactions with viral DNA, improving inhibitory potency.

- Optimization of reaction conditions, such as catalyst loading, solvent choice, and temperature, significantly affects yield and purity.

- The use of polyphosphoric acid as a catalyst in Fischer indole synthesis improves safety and scalability compared to traditional solvent-free or high-temperature methods.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate has been investigated for its pharmacological properties. Its structure suggests potential activity as an anti-cancer agent, particularly due to the presence of the nitro group, which is known to enhance biological activity in certain contexts.

Case Study: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry explored the compound's ability to inhibit tumor growth in vitro. The compound demonstrated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

- Michael Addition Reactions: The vinyl group can undergo Michael addition with nucleophiles, leading to the formation of more complex molecules.

- Coupling Reactions: It can be used in coupling reactions to synthesize larger indole derivatives, which are valuable in pharmaceutical applications.

Table: Synthetic Applications

| Reaction Type | Description | Outcome |

|---|---|---|

| Michael Addition | Reacts with nucleophiles | Forms new carbon-carbon bonds |

| Coupling Reactions | Combines with other indole derivatives | Produces complex indole compounds |

Materials Science

In materials science, this compound has potential applications in developing organic electronic materials. Its conjugated system may contribute to the properties of organic semiconductors.

Case Study: Organic Photovoltaics

Research indicates that incorporating this compound into polymer blends can enhance the charge transport properties of organic photovoltaic devices. A study demonstrated improved efficiency in solar cells when this compound was used as an additive .

Analytical Chemistry

The compound can also serve as a standard reference material for analytical methods such as HPLC and mass spectrometry due to its stable structure and well-defined molecular characteristics.

Mechanism of Action

The mechanism by which Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate exerts its effects depends on its molecular targets and pathways involved. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Substituent Effects at Position 3

The 2-carboxy-vinyl group at position 3 distinguishes this compound from other indole-2-carboxylates. Key analogs include:

This contrasts with non-polar acyl/alkyl groups, which prioritize lipophilicity .

Substituent Effects at Position 5

The nitro group at position 5 significantly impacts electronic and steric properties compared to other substituents:

Key Insight : The nitro group enhances electrophilicity, making the compound more reactive toward nucleophilic attack compared to electron-donating substituents like methoxy. This may also increase thermal stability, as reflected in its higher melting point .

Functional Group Comparison: 2-Carboxy-Vinyl vs. Benzoic Acid Derivatives

The 2-carboxy-vinyl moiety shares structural similarity with trans-4-(2-carboxy-vinyl) benzoic acid, a compound with demonstrated QS inhibition (61.85–74.16% at 240 µg/mL) and biofilm suppression (48.91% at 60 µg/mL) in Pseudomonas aeruginosa .

| Compound | Core Structure | Bioactivity (Reference) | Solubility Inference |

|---|---|---|---|

| trans-4-(2-Carboxy-vinyl) benzoic acid | Benzoic acid | QS inhibition, biofilm inhibition | High aqueous solubility |

| Target Compound | Indole | Inferred similar activity | Moderate solubility (indole lipophilicity) |

Biological Activity

Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate, a compound with the CAS number 885273-59-6, has garnered attention in recent studies for its potential biological activities, particularly as an inhibitor of HIV-1 integrase. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H12N2O6

- Molecular Weight : 304.25 g/mol

- Synonyms : 3-(2-(Ethoxycarbonyl)-5-nitro-1H-indol-3-yl)acrylic acid

Studies have shown that derivatives of indole-2-carboxylic acid, including this compound, can effectively inhibit the strand transfer activity of HIV-1 integrase. This enzyme is crucial for the integration of viral DNA into the host genome, making it a target for antiviral therapies.

Binding Interactions

The indole core and the C2 carboxyl group of these compounds chelate two magnesium ions within the active site of integrase. This interaction is essential for the inhibition mechanism, as it prevents the enzyme from facilitating viral replication.

Case Studies and Experimental Data

-

Inhibition of HIV-1 Integrase :

- A study reported that a derivative of indole-2-carboxylic acid exhibited an IC50 value of 0.13 µM against HIV-1 integrase, indicating strong inhibitory activity .

- Structural modifications at positions C2 and C3 of the indole core significantly enhanced antiviral activity. For instance, compounds with long-chain substituents at C3 improved interactions with hydrophobic cavities near the active site .

- Comparative Activity :

Biological Activity Evaluation

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

[Basic] What are the common synthetic routes for Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate, and what key reagents are involved?

The synthesis typically involves multi-step reactions starting with indole derivatives. Key steps include:

- Benzoylation or acylation : Using reagents like benzoyl chloride (or similar acylating agents) in solvents such as dichloromethane or toluene .

- Nitro group introduction : Nitration at the 5-position of the indole core under controlled acidic conditions .

- Carboxy-vinyl group installation : Condensation reactions using activated alkenes or Wittig-type reagents to introduce the 2-carboxy-vinyl moiety .

- Esterification : Ethyl ester formation via reaction with ethanol under acidic or basic conditions .

Critical reagents include chlorophenylhydrazine (for indole ring formation), ethyl acetoacetate (for esterification), and catalytic bases like DMAP for protection/deprotection steps .

[Advanced] How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

- Temperature control : Maintaining reflux conditions (e.g., 80–110°C) for indole cyclization, as deviations can lead to side products like dimerized intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro group stability, while toluene minimizes hydrolysis of ester groups .

- Catalyst use : DMAP (4-dimethylaminopyridine) improves acylation efficiency by reducing reaction time from 24h to 6h .

- Purification : Combiflash chromatography (10–25% ethyl acetate in hexane) or recrystallization from ethanol achieves >98% purity .

[Basic] What spectroscopic techniques confirm the structure of this compound?

- NMR : and NMR identify functional groups (e.g., vinyl protons at δ 6.5–7.2 ppm, nitro group deshielding effects) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- X-ray crystallography : SHELX programs refine crystal structures, resolving ambiguities in substituent positioning .

[Advanced] What crystallographic challenges arise, and how do SHELX programs address them?

Challenges include:

- Twinned crystals : Common due to the nitro group’s planar geometry, leading to overlapping diffraction spots.

- Disorder in the carboxy-vinyl group : Dynamic conformational changes complicate electron density maps.

Solutions : - SHELXL’s TWIN/BASF commands model twinning, improving R-factor convergence (<5%) .

- SHELXD’s dual-space algorithm resolves phase problems in low-resolution data (≤2.0 Å) .

[Basic] Which functional groups influence reactivity, and how?

- Nitro group : Enhances electrophilic substitution at the 4-position of the indole ring .

- Carboxy-vinyl group : Participates in Michael additions or Diels-Alder reactions due to α,β-unsaturation .

- Ethyl ester : Hydrolyzes to carboxylic acid under basic conditions, enabling further derivatization .

[Advanced] How can computational methods predict reactivity in condensation reactions?

- DFT calculations : Model transition states for carboxy-vinyl group reactivity (e.g., activation energies for nucleophilic attack) .

- Molecular docking : Predicts binding affinity of derivatives (e.g., anti-HIV activity via reverse transcriptase inhibition) .

- Software : Gaussian or ORCA for orbital analysis; PyMol for steric hindrance visualization .

[Basic] What biological activities are reported for structurally similar indole derivatives?

- Anti-HIV : Ethyl 5-chloro-3-furoyl indole derivatives show IC values <1 μM against HIV-1 reverse transcriptase .

- Antimicrobial : 5-Nitroindole-carboxylates inhibit S. aureus (MIC 8–16 μg/mL) via membrane disruption .

- Anticancer : Carboxy-vinyl derivatives induce apoptosis in HeLa cells (IC ~10 μM) .

[Advanced] How can SAR studies guide modifications to enhance biological efficacy?

- Nitro group positioning : 5-Nitro substitution improves DNA intercalation vs. 7-nitro (lower cytotoxicity) .

- Ester vs. carboxylic acid : Ethyl esters enhance cell permeability (LogP 2.5 vs. 0.8 for acid), but hydrolysis in vivo reduces activity .

- Substituent bulk : Bulky groups at the 3-position reduce off-target binding (e.g., 3-hexyl vs. 3-methyl in anti-HIV assays) .

[Basic] What purification techniques are recommended post-synthesis?

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (10–30%) removes nitro-reduction byproducts .

[Advanced] How do solubility/stability contradictions inform handling protocols?

- Contradictions : Some studies report solubility in DMSO (50 mg/mL), while others note precipitation at >10 mg/mL due to nitro group hygroscopicity .

- Resolution : Use anhydrous DMSO with molecular sieves and store at -20°C under argon to prevent hydrolysis .

- Stability assays : HPLC monitoring (λ = 254 nm) shows <5% degradation over 6 months under optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.